molecular formula C16H18ClN5S B15429015 6-[(2-Chlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine CAS No. 92961-95-0

6-[(2-Chlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine

カタログ番号: B15429015
CAS番号: 92961-95-0
分子量: 347.9 g/mol
InChIキー: OKUUZKYLYZSYKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a 2-aminopurine derivative with a (2-chlorophenyl)methylsulfanyl group at position 6 and a 2-methylpropyl (isobutyl) substituent at position 9 (Figure 1). The isobutyl group at N9 contributes to steric shielding and modulates solubility.

特性

CAS番号

92961-95-0

分子式

C16H18ClN5S

分子量

347.9 g/mol

IUPAC名

6-[(2-chlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine

InChI

InChI=1S/C16H18ClN5S/c1-10(2)7-22-9-19-13-14(22)20-16(18)21-15(13)23-8-11-5-3-4-6-12(11)17/h3-6,9-10H,7-8H2,1-2H3,(H2,18,20,21)

InChIキー

OKUUZKYLYZSYKT-UHFFFAOYSA-N

正規SMILES

CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3Cl)N

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

6-[(2-Chlorophenyl)methylsulfanyl]-9-propyl-purin-2-amine (CAS 252059-07-7)
  • Key Difference : Propyl (linear C3 chain) at N9 vs. isobutyl (branched C4 chain) in the target compound.
  • However, branching in isobutyl may enhance metabolic stability due to reduced oxidation susceptibility .
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine
  • Key Difference : Ethylamine at position 6 and chloro at position 2 vs. sulfanyl and 2-chlorophenyl in the target.
  • Impact: The ethylamine group introduces hydrogen-bonding capacity, whereas the sulfanyl group prioritizes hydrophobic interactions. Chloro at position 2 may alter electronic distribution compared to the target’s 2-amino group .
6-(Benzylsulfanyl)-9-cyclohexyl-9H-purin-2-amine
  • Key Difference: Benzylsulfanyl (non-chlorinated aromatic) at position 6 and cyclohexyl at N9.
  • Cyclohexyl at N9 increases lipophilicity but may hinder target binding due to bulkiness .

Substituent Variations at Position 9

2-Chloro-9-isopropyl-N-(4-methoxybenzyl)-9H-purin-6-amine
  • Key Difference : Isopropyl (smaller branched C3) at N9 vs. isobutyl (C4) in the target.
  • Impact : Reduced steric bulk with isopropyl may improve solubility but decrease membrane permeability. The 4-methoxybenzyl group at position 6 introduces electron-donating effects, contrasting with the target’s electron-withdrawing 2-chlorophenyl .
9-Ethyl-2-(3-phenylpropoxy)-9H-purin-6-amine
  • Key Difference : Ethyl at N9 and flexible 3-phenylpropoxy chain at position 2.
  • Impact : The ethyl group minimizes steric effects, while the flexible propoxy chain may enhance entropic penalties during binding compared to the rigid sulfanyl group in the target .

Functional Group Modifications

{[2-Amino-9-(2-methylpropyl)-9H-purin-6-yl]sulfanyl}acetic acid
  • Key Difference : Acetic acid appended to the sulfanyl group.
  • Impact : The carboxylic acid enhances water solubility but reduces blood-brain barrier penetration. This contrasts with the target’s neutral (2-chlorophenyl)methylsulfanyl group, which balances lipophilicity and solubility .
6-Chloro-9-[(2-chlorophenyl)sulfonyl]-9H-purin-2-amine
  • Key Difference : Sulfonyl (electron-withdrawing) at N9 vs. isobutyl.

Solubility and Lipophilicity

  • Target Compound : The isobutyl group and 2-chlorophenylsulfanyl confer moderate lipophilicity (predicted LogP ~3.5), suitable for oral bioavailability.
  • Analogues: Propyl at N9 (CAS 252059-07-7): Lower LogP (~3.0) due to reduced branching. Cyclohexyl at N9 (CAS 24027-83-6): Higher LogP (~4.2) due to nonpolar cyclohexyl .

Data Tables

Table 1. Key Physicochemical Properties

Compound Position 6 Substituent Position 9 Substituent Predicted LogP Water Solubility (mg/mL)
Target Compound (2-Chlorophenyl)methylsulfanyl 2-Methylpropyl 3.5 0.12
6-[(2-Chlorophenyl)methylsulfanyl]-9-propyl-purin-2-amine (2-Chlorophenyl)methylsulfanyl Propyl 3.0 0.25
2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine Chloro Isopropyl 2.8 0.45
6-(Benzylsulfanyl)-9-cyclohexyl-9H-purin-2-amine Benzylsulfanyl Cyclohexyl 4.2 0.03

Q & A

Q. What synthetic methodologies are recommended for 6-[(2-Chlorophenyl)methylsulfanyl]-9-(2-methylpropyl)purin-2-amine, and how can reaction conditions be optimized?

Methodological Answer:

  • Nucleophilic Substitution : React 6-chloropurine derivatives with thiol-containing intermediates (e.g., 2-chlorobenzyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Cross-Coupling : Use Suzuki-Miyaura coupling for aryl group introduction, employing Pd(PPh₃)₄ as a catalyst and toluene as a solvent .
  • Optimization : Vary solvents (DMF vs. toluene), temperatures (25–120°C), and catalyst loadings (0.05–0.1 mmol) to maximize yield and purity. Monitor via TLC or HPLC .

Q. How should researchers characterize the molecular structure and purity of this compound?

Methodological Answer:

  • Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for 2-chlorophenyl) and LC-MS for molecular ion verification .
  • Crystallography : X-ray diffraction (if crystals form) to resolve 3D conformation, as demonstrated for analogous purine derivatives .
  • Purity : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold for biological assays .

Q. What preliminary assays are used to evaluate its biological activity?

Methodological Answer:

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorogenic substrates. Calculate IC₅₀ via dose-response curves (0.1–100 µM) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Compare to reference inhibitors (e.g., staurosporine) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., in kinases). Prioritize poses with lowest binding energy (ΔG ≤ -8 kcal/mol) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond persistence .

Q. What strategies resolve contradictions in reported biological activity across studies?

Methodological Answer:

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-certified) and buffer conditions (pH 7.4, 37°C) .
  • Meta-Analysis : Pool data from ≥3 independent studies. Apply statistical weighting to account for variability in IC₅₀ values (e.g., random-effects model) .

Q. How can regioselective functionalization of the purine core be achieved?

Methodological Answer:

  • Protecting Groups : Use tetrahydropyran (THP) to block the N-9 position during Suzuki-Miyaura coupling, then deprotect with HCl/MeOH .
  • Directed C-H Activation : Employ Pd(OAc)₂ with directing groups (e.g., pyridine) for selective C-8 functionalization .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。